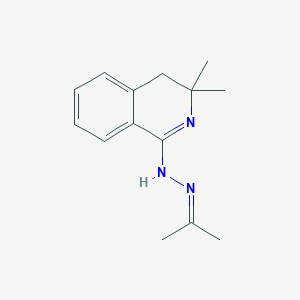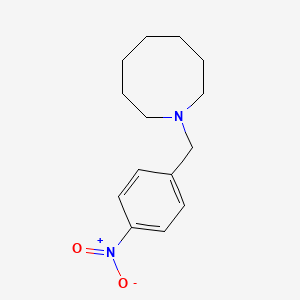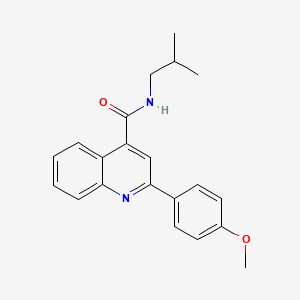
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as IB-MECA, is a synthetic compound that belongs to the class of selective agonists of the adenosine A3 receptor. This receptor is a G protein-coupled receptor that is widely distributed in various tissues and organs, including the brain, heart, lungs, and immune system. The activation of the adenosine A3 receptor by IB-MECA has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for scientific research applications.
Mecanismo De Acción
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide exerts its effects by selectively activating the adenosine A3 receptor, which is coupled to a variety of intracellular signaling pathways. The activation of this receptor has been shown to inhibit the activity of various enzymes and ion channels, as well as to modulate the release of neurotransmitters and cytokines. The downstream effects of adenosine A3 receptor activation are complex and depend on the specific tissue and cell type being studied.
Biochemical and Physiological Effects:
The activation of the adenosine A3 receptor by N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Inhibition of pro-inflammatory cytokine production and immune cell activation
- Vasodilation and cardioprotection in the heart
- Neuroprotection and modulation of neurotransmitter release in the brain
- Modulation of ion channel activity and neurotransmitter release in the peripheral nervous system
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in scientific research is its high selectivity for the adenosine A3 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors or unrelated targets. Additionally, N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied in vitro and in vivo, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
One limitation of using N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its relatively low potency and efficacy compared to other adenosine A3 receptor agonists. Additionally, the effects of N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide may vary depending on the specific cell type and experimental conditions used, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide and the adenosine A3 receptor, including:
- Further elucidation of the signaling pathways and downstream effects of adenosine A3 receptor activation
- Development of more potent and selective adenosine A3 receptor agonists and antagonists
- Investigation of the role of adenosine A3 receptor in various diseases and pathological conditions
- Exploration of the potential of adenosine A3 receptor modulation as a therapeutic strategy in various diseases
- Investigation of the effects of adenosine A3 receptor modulation on the gut microbiome and immune system.
Métodos De Síntesis
The synthesis of N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. One of the key steps is the reaction between 4-methoxybenzaldehyde and 2-aminobenzonitrile, which yields 2-(4-methoxyphenyl)quinoline. This intermediate is then converted to N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide by reacting it with isobutyl chloroformate and then with 4-dimethylaminopyridine.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease have also been targeted by N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide due to its anti-inflammatory effects. Additionally, N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)13-22-21(24)18-12-20(15-8-10-16(25-3)11-9-15)23-19-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFABDBCIWZEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
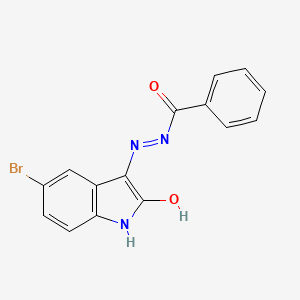
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
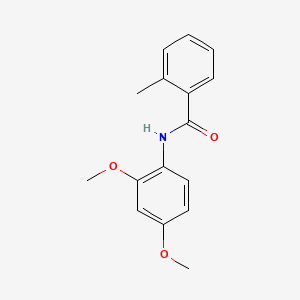
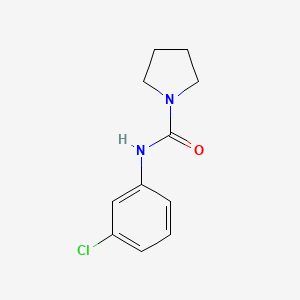
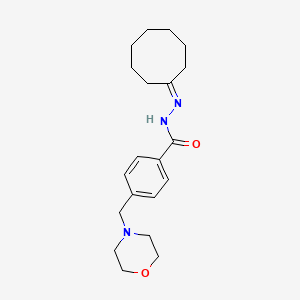
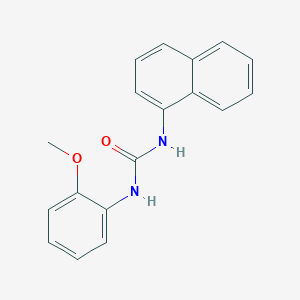
![2-isopropyl-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5686777.png)
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)
![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
